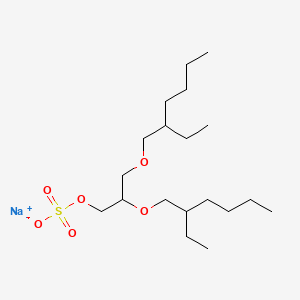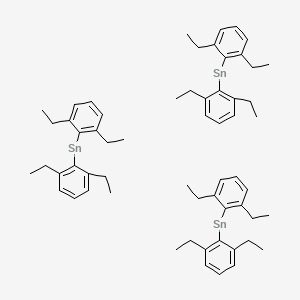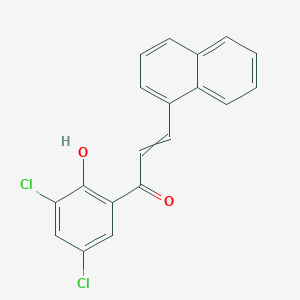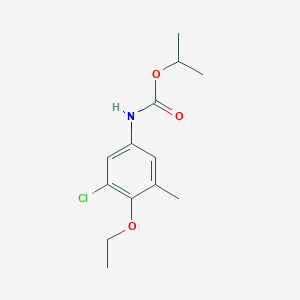![molecular formula C12H26N2 B14426332 N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) CAS No. 79953-29-0](/img/structure/B14426332.png)
N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) is an organic compound characterized by a cyclohexane ring with two methylene bridges, each connected to an N-methylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) typically involves the reaction of cyclohexane-1,1-diylbis(methylene) with N-methylmethanamine under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the cyclohexane derivative is treated with N-methylmethanamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Similar in structure but with an ethanediyl bridge instead of methylene.
Cyclohexane, 1,1’-ethylidenebis-: Contains an ethylidene bridge instead of methylene.
Cyclohexane, 1,1’-(1-methylethylidene)bis-: Features a methylethylidene bridge
Uniqueness
N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
79953-29-0 |
|---|---|
Formule moléculaire |
C12H26N2 |
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
1-[1-[(dimethylamino)methyl]cyclohexyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H26N2/c1-13(2)10-12(11-14(3)4)8-6-5-7-9-12/h5-11H2,1-4H3 |
Clé InChI |
WECNGPDOWXUTLO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1(CCCCC1)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


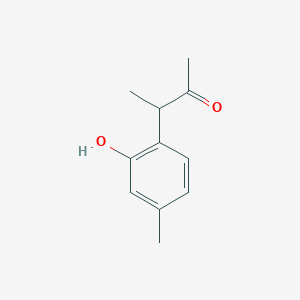
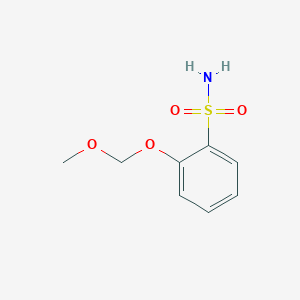
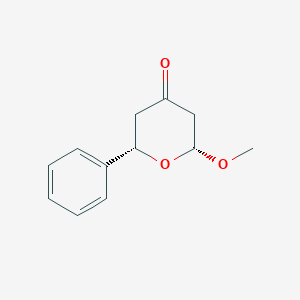
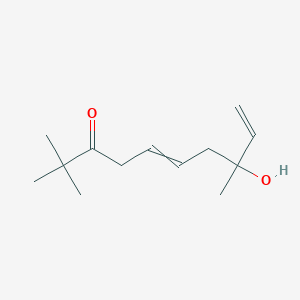
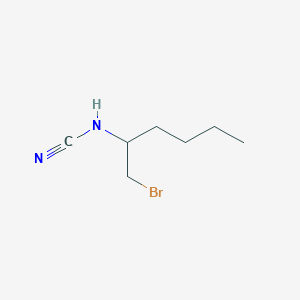
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
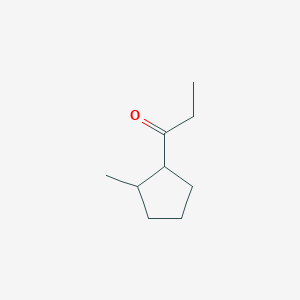
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
